Dibunate

描述

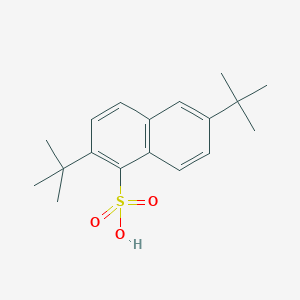

Structure

3D Structure

属性

CAS 编号 |

14992-58-6 |

|---|---|

分子式 |

C18H24O3S |

分子量 |

320.4 g/mol |

IUPAC 名称 |

2,6-ditert-butylnaphthalene-1-sulfonic acid |

InChI |

InChI=1S/C18H24O3S/c1-17(2,3)13-8-9-14-12(11-13)7-10-15(18(4,5)6)16(14)22(19,20)21/h7-11H,1-6H3,(H,19,20,21) |

InChI 键 |

WBEBQCINXJDZCX-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O |

规范 SMILES |

CC(C)(C)C1=CC2=C(C=C1)C(=C(C=C2)C(C)(C)C)S(=O)(=O)O |

其他CAS编号 |

14992-58-6 |

产品来源 |

United States |

Foundational & Exploratory

Dibunate's Mechanism of Action in Cough Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibunate, a non-narcotic antitussive agent, exerts its cough-suppressing effects through a dual mechanism of action, targeting both peripheral and central pathways of the cough reflex. Evidence suggests its primary mode of action is the peripheral suppression of sensory nerve signals originating in the airways, similar to benzonatate. Additionally, a central action on the cough center in the medulla oblongata contributes to its overall efficacy. This guide provides a detailed examination of the known mechanisms, experimental methodologies used in its characterization, and a summary of its pharmacological effects. Due to the vintage of the primary research, specific quantitative data is limited; however, this document synthesizes the available information into a comprehensive technical overview.

Introduction to the Cough Reflex and this compound

The cough reflex is a critical protective mechanism for clearing the airways of foreign particles and excess secretions. It is initiated by the stimulation of afferent nerve endings, primarily vagal afferents, in the larynx, trachea, and bronchi. These signals are transmitted to the cough center in the medulla oblongata, which then orchestrates a coordinated motor response involving the respiratory muscles to produce a cough.[1]

This compound (sodium 2,6-di-tert-butylnaphthalene-1-sulfonate) is a cough suppressant that has been marketed under various trade names, including Becantyl and Linctussal.[2] It is distinct from narcotic antitussives like codeine as it does not produce sedation, euphoria, or respiratory depression.[2] This guide delves into the pharmacological basis for its antitussive properties.

Core Mechanism of Action: A Dual Approach

This compound modulates the cough reflex at two key levels: the peripheral nervous system and the central nervous system.[3]

Peripheral Action: Attenuation of Afferent Nerve Signaling

The principal mechanism of this compound's antitussive effect is believed to be its action on the peripheral components of the cough reflex.[2] It is thought to suppress the sensitivity of cough receptors located in the respiratory tract.[3] By reducing the excitability of these receptors, this compound diminishes the generation of afferent signals in response to irritants, thereby decreasing the initiation of the cough reflex.[3] This action is particularly beneficial in managing non-productive, excessive coughing.[3] This proposed mechanism of blocking afferent signals is analogous to that of benzonatate.[2]

The following diagram illustrates the peripheral and central pathways of the cough reflex and the proposed sites of this compound's action.

Central Action: Modulation of the Cough Center

In addition to its peripheral effects, this compound is believed to exert a depressant effect on the neurons within the cough center of the medulla oblongata.[3] This central action dampens the processing of afferent signals and reduces the frequency and intensity of the resulting cough motor output.[3] This central mechanism complements its peripheral receptor suppression, contributing to its effectiveness as an antitussive agent.[3]

Bronchodilator Properties

Some reports indicate that sodium this compound possesses mild bronchodilator properties.[3] This effect, characterized by the widening of the air passages through the relaxation of bronchial smooth muscle, could contribute to its therapeutic benefit in respiratory conditions where bronchoconstriction is a factor.[3] However, the primary mechanism for cough suppression is attributed to its neural actions.

Data Presentation

| Pharmacological Parameter | Effect of Ethyl this compound | Comparative Notes | References |

| Antitussive Activity | Effective in suppressing cough. | Antitussive activity is not accompanied by the side effects associated with codeine and dextromethorphan. | [4] |

| Central Nervous System Effects | Exhibits a depressant effect on the central cough center. | Does not cause sedation, euphoria, or habituation unlike narcotic antitussives. | [2][3] |

| Peripheral Nervous System Effects | Suppresses the sensitivity of sensory cough receptors. | Action is similar to that of benzonatate, targeting afferent nerve signals. | [2][3] |

| Respiratory Effects | Does not cause respiratory depression. May have mild bronchodilator properties. | Contrasts with narcotic antitussives which can depress respiration. | [2][3] |

| Gastrointestinal Motility | Investigated, but specific effects are not detailed in available abstracts. | The pharmacology of its effects on gastrointestinal motility has been studied. | [4] |

Experimental Protocols

Detailed experimental protocols from the original studies on ethyl this compound are not fully accessible. However, based on the common methodologies for evaluating antitussive drugs during the mid-20th century and the MeSH terms associated with key publications, the following represents a likely experimental workflow.

In Vivo Antitussive Efficacy Models

Objective: To determine the dose-dependent antitussive effect of this compound in animal models.

Animal Models: Cats, dogs, and guinea pigs were commonly used models for cough research.[4]

5.1.1 Chemical Induction of Cough:

-

Procedure: Conscious or lightly anesthetized animals (e.g., guinea pigs) are placed in a chamber and exposed to an aerosolized tussive agent such as citric acid or ammonia.

-

Data Acquisition: The number of coughs is counted by a trained observer or recorded via a microphone and pressure transducer in a plethysmograph box during a specified time period following exposure.

-

Drug Administration: this compound or a vehicle control is administered orally (p.o.) or intraperitoneally (i.p.) at various doses prior to the chemical challenge.

-

Endpoint: The percentage reduction in cough frequency compared to the vehicle control is calculated to determine the antitussive effect.

5.1.2 Mechanical or Electrical Stimulation:

-

Procedure: In anesthetized animals (e.g., cats), the trachea is exposed, and a nylon fiber or an electrode is inserted to mechanically or electrically stimulate the tracheal or laryngeal mucosa to induce coughing.

-

Data Acquisition: The cough response is quantified by measuring changes in intrapleural pressure, electromyographic (EMG) activity of respiratory muscles, and airflow.

-

Drug Administration: this compound is administered intravenously (i.v.) or via another systemic route.

-

Endpoint: The inhibition of the cough reflex is measured as a decrease in the number or intensity of coughs.

The following diagram illustrates a generalized experimental workflow for evaluating an antitussive agent.

Electrophysiological Studies on Vagal Afferents

Objective: To directly assess the effect of this compound on the electrical activity of sensory nerves involved in the cough reflex.

-

Procedure: In an anesthetized animal, single-unit recordings from vagal afferent fibers (e.g., from the laryngeal or nodose ganglia) are performed. These fibers are identified based on their response to mechanical or chemical stimulation of their receptive fields in the airways.

-

Data Acquisition: Action potentials are recorded before and after the administration of this compound.

-

Drug Application: this compound can be applied systemically or locally to the receptive field.

-

Endpoint: A reduction in the frequency of action potentials in response to a standardized stimulus would provide direct evidence for a peripheral inhibitory effect.

Conclusion

This compound is an effective, non-narcotic antitussive that acts through a dual mechanism involving the suppression of peripheral sensory nerve signaling from the airways and a central depressant effect on the cough center in the medulla oblongata. While the precise molecular targets and signaling pathways have not been elucidated in the available literature, its pharmacological profile suggests a valuable therapeutic option for the management of cough without the adverse effects associated with opioid-based medications. Further research utilizing modern electrophysiological and molecular techniques would be necessary to fully characterize its mechanism of action.

References

- 1. Experimental models and mechanisms of enhanced coughing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cough modulation by upper airway stimuli in cat - potential clinical application? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modulation of experimentally-induced cough by stimulation of nasal mucosa in cats and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacology of ethyl this compound, a new antitussive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Novel Antitussive Agent: Gefapixant, a P2X3 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Gefapixant (B1671419), a first-in-class, peripherally acting antagonist of the P2X3 receptor, representing a significant advancement in the treatment of refractory or unexplained chronic cough. This document details the agent's mechanism of action, summarizes key quantitative data from pivotal clinical trials, and outlines the experimental protocols used to evaluate its efficacy and safety.

Core Mechanism of Action

Gefapixant is a selective antagonist of the P2X3 receptor, an ATP-gated ion channel located on sensory C-fibers of the vagus nerve in the airways.[1] In conditions of airway inflammation or irritation, adenosine (B11128) triphosphate (ATP) is released from mucosal cells. This extracellular ATP binds to and activates P2X3 receptors on sensory nerve fibers, which is perceived as an urge to cough and subsequently triggers the cough reflex.[2] Gefapixant works by blocking the binding of ATP to P2X3 receptors, thereby inhibiting the activation of these sensory nerves and reducing the hypersensitivity of the cough reflex. While potent against the P2X3 homotrimer, it also exhibits some activity against the P2X2/3 heterotrimer, which is implicated in taste-related side effects.[3][4]

Signaling Pathway of P2X3 Receptor-Mediated Cough

The following diagram illustrates the signaling pathway involved in P2X3 receptor-mediated cough and the mechanism of action of Gefapixant.

Quantitative Data Summary

The efficacy and safety of Gefapixant have been evaluated in several key clinical trials, most notably the Phase 3 COUGH-1 and COUGH-2 trials.[1][2][5][6] Data from these and earlier Phase 2 trials are summarized below.

Efficacy Data

The primary efficacy endpoint in major clinical trials was the reduction in 24-hour cough frequency.

| Trial | Treatment Group | Duration | Placebo-Adjusted Reduction in 24-Hour Cough Frequency | p-value |

| COUGH-1 | Gefapixant 45 mg BID | 12 weeks | 18.5% | 0.041[6] |

| Gefapixant 15 mg BID | 12 weeks | Not Statistically Significant | - | |

| COUGH-2 | Gefapixant 45 mg BID | 24 weeks | 14.6% | 0.031[6] |

| Gefapixant 15 mg BID | 24 weeks | Not Statistically Significant | - | |

| Phase 2b | Gefapixant 50 mg BID | 12 weeks | 37.0% (Awake Cough Frequency) | 0.0027[7] |

| Gefapixant 20 mg BID | 12 weeks | 22.2% (Awake Cough Frequency) | 0.093[7] | |

| Gefapixant 7.5 mg BID | 12 weeks | 22.0% (Awake Cough Frequency) | 0.097[7] |

BID: twice daily

Safety and Tolerability Data

The most frequently reported adverse event associated with Gefapixant is taste disturbance (dysgeusia).

| Trial | Treatment Group | Incidence of Taste-Related Adverse Events |

| COUGH-1 & COUGH-2 (Pooled) | Gefapixant 45 mg BID | 58-69%[8] |

| Gefapixant 15 mg BID | 11-20%[8] | |

| Placebo | ~5%[7] | |

| Phase 2b | Gefapixant 50 mg BID | 48%[7] |

| Gefapixant 20 mg BID | 33%[7] | |

| Gefapixant 7.5 mg BID | 10%[7] |

Pharmacokinetic Profile of Gefapixant

| Parameter | Value |

| Time to Peak Concentration (Tmax) | 2 to 3 hours post-dose[9] |

| Apparent Terminal Half-life (t1/2) | 8.2 to 9.6 hours[9] |

| Accumulation Ratio (at steady state) | Approximately 2 (with twice-daily dosing)[9] |

| Excretion | Primarily excreted unchanged in urine[9] |

| Dose Proportionality | Dose-proportional exposure at 7.5 to 50 mg[9] |

Experimental Protocols

Clinical Trial Design and Workflow

The Phase 3 COUGH-1 and COUGH-2 trials were randomized, double-blind, placebo-controlled, parallel-group studies.[1][2][6][10] The general workflow for these trials is depicted below.

Key Methodologies:

-

Patient Population: Adults with refractory or unexplained chronic cough for at least one year.[1][2][10]

-

Randomization: Patients were typically randomized in a 1:1:1 ratio to receive placebo, a lower dose of Gefapixant (e.g., 15 mg twice daily), or a higher dose (e.g., 45 mg twice daily).[1][2][10]

-

Treatment Duration: The primary efficacy periods were 12 weeks for COUGH-1 and 24 weeks for COUGH-2, with longer extension periods.[1][2][5]

Efficacy and Safety Assessment Protocols

Objective Cough Frequency Measurement:

-

Procedure: A portable recording device is worn by the patient to capture audio over a 24-hour period. The recordings are then analyzed to objectively count the number of coughs.[5][11] This provides an objective measure of cough frequency, typically reported as coughs per hour.

Patient-Reported Outcomes (PROs):

-

Instrument: Leicester Cough Questionnaire (LCQ).[12][13][14]

-

Description: The LCQ is a validated, 19-item questionnaire that assesses the impact of cough on a patient's quality of life across three domains: physical, psychological, and social.[14][15]

-

Scoring: Each item is scored on a 7-point Likert scale, and domain scores (ranging from 1 to 7) and a total score (ranging from 3 to 21) are calculated. Higher scores indicate a better quality of life.[14][15] A clinically meaningful improvement is considered to be an increase of 1.3 points or more in the total score.[12][13]

Safety Monitoring:

-

Procedure: Monitoring and recording of all adverse events (AEs), with a particular focus on taste-related AEs (dysgeusia, ageusia, hypogeusia).[7] The severity and frequency of AEs were documented throughout the trial.

In Vitro and Preclinical Experimental Protocols

In Vitro Assays for P2X3 Receptor Antagonism:

-

Patch Clamp Electrophysiology:

-

Objective: To measure the inhibitory effect of the compound on the ion channel function of P2X3 and P2X2/3 receptors.[16][17]

-

Cell Lines: Human cell lines engineered to express human P2X3 or P2X2/3 receptors (e.g., 1321N1 or HEK293 cells).[16]

-

Procedure: Whole-cell patch clamp is used to measure the inward current evoked by a P2X3 agonist (e.g., α,β-methylene ATP). The antagonist is pre-applied at various concentrations to determine its ability to inhibit this current and to calculate the IC50 value.[18]

-

-

Calcium Influx/Imaging Assays:

-

Objective: To measure the antagonist's effect on ATP-induced intracellular calcium influx.[16]

-

Procedure: P2X3-expressing cells are loaded with a calcium-sensitive fluorescent dye. A fluorescence plate reader is used to measure the change in fluorescence upon stimulation with an agonist in the presence and absence of the antagonist.[16]

-

Preclinical Animal Models of Cough:

-

Model: Citric acid-induced cough in guinea pigs is a common model.[19]

-

Procedure: Conscious, unrestrained guinea pigs are placed in a chamber and exposed to an aerosolized solution of citric acid to induce coughing. The number of coughs is counted by trained observers or via acoustic analysis. The antitussive agent is administered prior to the citric acid challenge to assess its ability to reduce cough frequency.[19]

Logical Relationships in Antitussive Effect

The therapeutic rationale for Gefapixant is based on the logical relationship between cough hypersensitivity, P2X3 receptor activation, and the dose-dependent effects of antagonism on both efficacy and a key adverse event.

References

- 1. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of gefapixant, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Real-world usage and response to gefapixant in refractory chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merck.com [merck.com]

- 6. Efficacy and safety of gefapixant, a P2X3 receptor antagonist, in refractory chronic cough and unexplained chronic cough (COUGH-1 and COUGH-2): results from two double-blind, randomised, parallel-group, placebo-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gefapixant, a P2X3 receptor antagonist, for the treatment of refractory or unexplained chronic cough: a randomised, double-blind, controlled, parallel-group, phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Single- and Multiple-Dose Pharmacokinetics of Gefapixant (MK-7264), a P2X3 Receptor Antagonist, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design and rationale of two phase 3 randomised controlled trials (COUGH-1 and COUGH-2) of gefapixant, a P2X3 receptor antagonist, in refractory or unexplained chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. | BioWorld [bioworld.com]

- 12. Leicester Cough Questionnaire validation and clinically important thresholds for change in refractory or unexplained chronic cough - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Leicester Cough Questionnaire validation and clinically important thresholds for change in refractory or unexplained chronic cough | Semantic Scholar [semanticscholar.org]

- 14. Leicester Cough Questionnaire validation and clinically important thresholds for change in refractory or unexplained chronic cough - PMC [pmc.ncbi.nlm.nih.gov]

- 15. publications.ersnet.org [publications.ersnet.org]

- 16. benchchem.com [benchchem.com]

- 17. Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors and in vivo efficacy in models of sensitisation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]

Sodium Dibunate's Effect on the Cough Reflex Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides an in-depth technical overview of the pharmacological effects of sodium dibunate, an antitussive agent, on the cough reflex pathway. While the precise molecular targets remain to be fully elucidated, current evidence suggests a multifactorial mechanism involving both central and peripheral actions. This guide synthesizes the available information on its proposed mechanisms, outlines standard preclinical models for its evaluation, and presents the typical quantitative endpoints used in such studies. Diagrams of the core biological and experimental pathways are provided to facilitate a deeper understanding for research and development applications.

The Fundamental Cough Reflex Pathway

The cough reflex is a critical protective mechanism for clearing the airways, orchestrated by a complex neural circuit.[1] This pathway is conventionally divided into three main components:

-

Afferent Limb: The reflex is initiated by the stimulation of sensory receptors (including mechanoreceptors and chemoreceptors) located in the epithelium of the pharynx, larynx, trachea, and bronchi.[2] Signals from these receptors are transmitted to the brainstem primarily via vagal afferent nerve fibers.

-

Central Processing: The afferent signals are processed within the "cough center" of the medulla oblongata in the brainstem.[1][2] A key area for this integration is the nucleus tractus solitarius (NTS), which is thought to contain a "gating mechanism" that controls the excitability of the cough pattern generator.[3][4]

-

Efferent Limb: Following central processing, the cough center generates a coordinated series of efferent signals. These signals travel to the respiratory muscles (diaphragm, abdominal, and intercostal muscles) and the larynx, resulting in the characteristic explosive expiratory effort of a cough.[2]

Proposed Mechanism of Action of Sodium this compound

The exact mechanism of action for sodium this compound is not definitively established, with literature suggesting both peripheral and central nervous system involvement. It is often categorized as a non-narcotic antitussive that does not cause the significant sedation or respiratory depression associated with opioid-based cough suppressants.[5]

Peripheral Action

One proposed mechanism is that sodium this compound acts peripherally to reduce the sensitivity of the afferent cough receptors in the airways.[2][5] By dampening the excitability of these receptors, the drug would increase the threshold required for an irritant to trigger a cough signal, thereby reducing cough frequency.[2] This mechanism is similar to that of other peripherally acting agents like benzonatate, which is known to inhibit voltage-gated sodium channels in vagal sensory neurons.[5][6]

Central Action

Several sources indicate that sodium this compound also exerts a depressant effect directly on the cough center within the medulla oblongata.[1][2] This central action is believed to involve the suppression of neuronal activity within the NTS or the downstream cough pattern generator.[2] By acting on the central "gating" mechanism, the drug can inhibit the cough reflex even after an afferent signal has been sent from the periphery.[3][4] This dual-action hypothesis—combining peripheral desensitization with central suppression—may account for its efficacy.[2]

Experimental Protocols for Antitussive Evaluation

Citric Acid-Induced Cough Model in Conscious Guinea Pigs

Objective: To quantify the inhibitory effect of a test compound (e.g., Sodium this compound) on the cough reflex induced by a chemical irritant.

Methodology:

-

Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental environment, including placement in a whole-body plethysmograph chamber.[7]

-

Baseline Cough Response: Each animal is exposed to an aerosolized solution of a tussive agent (e.g., 0.3 M citric acid) for a fixed duration (e.g., 10 minutes). The number of coughs is recorded to establish a baseline response. Coughs are identified and counted using a combination of sound recording via a microphone and pressure changes within the chamber detected by a transducer.[7]

-

Compound Administration: Animals are treated with either the vehicle control or sodium this compound at various doses, typically via oral gavage (p.o.) or intraperitoneal (i.p.) injection. A predetermined pretreatment time is allowed for drug absorption (e.g., 60 minutes).

-

Post-Treatment Challenge: After the pretreatment period, the animals are re-challenged with the same citric acid aerosol. The number of coughs is recorded again.

-

Data Analysis: The percentage inhibition of cough is calculated for each animal by comparing the post-treatment cough count to its own baseline. Dose-response curves are generated to determine the ED50 (the dose required to produce 50% of the maximum effect).

Quantitative Data Presentation

Specific quantitative data for sodium this compound, such as receptor binding affinities or ED50 values from modern, standardized assays, are not extensively reported in publicly accessible literature. The following table represents an illustrative summary of typical data endpoints that would be generated from the preclinical models described above to characterize the efficacy of an antitussive agent.

| Parameter | Vehicle Control | Test Compound (Illustrative Dose 1) | Test Compound (Illustrative Dose 2) | Test Compound (Illustrative Dose 3) | Positive Control (e.g., Codeine) |

| Dose (mg/kg, p.o.) | 0 | 10 | 30 | 100 | 10 |

| Mean Cough Count (± SEM) | 25 ± 2.1 | 18 ± 1.9 | 11 ± 1.5 | 5 ± 1.1 | 8 ± 1.3 |

| Cough Inhibition (%) | 0% | 28% | 56% | 80% | 68% |

| Calculated ED50 (mg/kg) | N/A | \multicolumn{3}{c | }{(Calculated from full dose-response curve)} | N/A |

Table 1: Illustrative Data from a Preclinical Cough Model. The values presented are hypothetical and serve to demonstrate the standard format for presenting efficacy data for an antitussive compound. Actual values for sodium this compound would require dedicated experimental investigation.

Conclusion and Future Directions

Sodium this compound is an antitussive agent with a mechanism that is proposed to involve both peripheral and central nervous system pathways.[2] It appears to reduce the sensitivity of airway sensory nerves while also suppressing the central cough processing centers in the medulla.[2][5] Unlike narcotic antitussives, it achieves this with a favorable side effect profile, notably lacking significant sedation.[5]

For drug development professionals, the primary challenge and opportunity lie in the lack of detailed molecular understanding. Future research should focus on:

-

Molecular Target Identification: Utilizing modern techniques such as radioligand binding assays, electrophysiology, and genetic screening to identify the specific receptors or ion channels with which sodium this compound interacts.

-

Quantitative Pharmacodynamics: Performing rigorous dose-response studies in validated animal models to establish a definitive ED50 and therapeutic window.

-

Central vs. Peripheral Contribution: Designing experiments, potentially involving intracerebroventricular administration, to precisely quantify the relative contributions of its central and peripheral actions to its overall antitussive effect.[3]

A thorough characterization of its molecular pharmacology would enable a more targeted development approach, potentially leading to the optimization of new, non-narcotic antitussive therapies.

References

- 1. What is Sodium this compound used for? [synapse.patsnap.com]

- 2. What is the mechanism of Sodium this compound? [synapse.patsnap.com]

- 3. Current and future centrally acting antitussives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current and future centrally acting antitussives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Benzonatate inhibition of voltage-gated sodium currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Use of within-group designs to test anti-tussive drugs in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of Ethyl Dibunate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl dibunate is a peripherally acting antitussive agent that has been utilized for the symptomatic relief of non-productive cough. Unlike centrally acting antitussives, such as codeine, ethyl this compound is reported to exhibit its effects without causing sedation, euphoria, or respiratory depression.[1] This technical guide provides a comprehensive overview of the pharmacological profile of ethyl this compound, synthesizing available data on its mechanism of action, pharmacodynamics, and safety. Due to the limited availability of recent research, this guide also incorporates general principles of peripherally acting antitussives and outlines relevant experimental methodologies to provide a broader context for researchers.

Introduction

Cough is a vital protective reflex that clears the airways of irritants and secretions.[2] However, persistent and non-productive coughing can be debilitating and is a common symptom of various respiratory and non-respiratory conditions. Pharmacological interventions for cough are broadly categorized into centrally and peripherally acting agents.[3] Ethyl this compound falls into the latter category, offering a potential advantage by targeting the initial stages of the cough reflex arc without the adverse central nervous system effects associated with opioid-based medications.[1]

Mechanism of Action

Ethyl this compound is believed to exert its antitussive effect through a peripheral mechanism of action, primarily by modulating the cough reflex arc at the level of sensory afferent nerves.[1] The proposed mechanisms include:

-

Suppression of Cough Receptor Sensitivity: Ethyl this compound may reduce the excitability of cough receptors located in the pharynx, larynx, trachea, and bronchi.[2] By increasing the threshold for receptor activation by irritants, it decreases the initiation of the cough reflex.

-

Blockade of Afferent Nerve Signals: The drug may work by blocking the transmission of afferent signals from the sensory receptors to the cough center in the medulla oblongata.[1][2]

-

Central Depressant Effect: While primarily considered a peripherally acting agent, some evidence suggests a mild depressant effect on the neurons within the cough center of the brain.[2]

-

Mild Bronchodilator Properties: Ethyl this compound may also possess mild bronchodilator effects, which can help in alleviating cough associated with bronchoconstriction.[2]

Signaling Pathway of the Cough Reflex

The following diagram illustrates the general signaling pathway of the cough reflex, which is the target of peripherally acting antitussives like ethyl this compound.

Pharmacodynamics

Pharmacokinetics

Detailed pharmacokinetic data for ethyl this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively documented in publicly available literature. For a comprehensive understanding, dedicated pharmacokinetic studies would be required.

General Experimental Protocol for Pharmacokinetic Analysis

A general workflow for determining the pharmacokinetic profile of a compound like ethyl this compound is outlined below.

Clinical Efficacy and Safety

Clinical Efficacy

Clinical trials have indicated that ethyl this compound is effective in reducing cough frequency in patients with chronic cough.[4] It has been shown to be a viable alternative to codeine, particularly for patients who may be susceptible to the side effects of opioid-based antitussives.

Safety and Tolerability

Ethyl this compound is generally well-tolerated. Unlike narcotic antitussives, it has not been reported to cause significant sedation, euphoria, habituation, or respiratory depression.[1] The most commonly reported adverse effect is nausea, which is typically mild and infrequent.[1]

Table 1: Comparative Safety Profile of Ethyl this compound and Codeine

| Feature | Ethyl this compound | Codeine |

| Sedation | Not Reported[1] | Common |

| Euphoria | Not Reported[1] | Possible |

| Respiratory Depression | Not Reported[1] | Risk, especially at high doses |

| Habituation Potential | Not Reported[1] | Yes |

| Common Side Effects | Nausea (rare)[1] | Constipation, nausea, drowsiness |

Experimental Protocols

Preclinical Antitussive Activity Assessment

A common animal model for evaluating antitussive drugs involves inducing cough in conscious animals and measuring the reduction in cough frequency after drug administration.

Example Protocol: Citric Acid-Induced Cough in Guinea Pigs

-

Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental environment.

-

Baseline Cough Response: Animals are placed in a whole-body plethysmograph and exposed to an aerosolized solution of citric acid (e.g., 0.4 M) for a defined period (e.g., 5 minutes) to establish a baseline cough count.

-

Drug Administration: Animals are treated with either vehicle, a reference compound (e.g., codeine), or ethyl this compound at various doses via a suitable route (e.g., oral gavage).

-

Post-Treatment Cough Challenge: At a predetermined time after drug administration (e.g., 60 minutes), the animals are re-challenged with the citric acid aerosol.

-

Data Analysis: The number of coughs is recorded, and the percentage inhibition of the cough response is calculated for each treatment group compared to the vehicle control. The ED50 (the dose that produces 50% of the maximal effect) can then be determined.

References

Dibunate's role as a peripherally acting antitussive

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibunate is a peripherally acting antitussive agent designed to alleviate cough. Marketed under various trade names, including Becantyl, Becantex, and Linctussal, it has been used in clinical practice for its cough-suppressant properties. Unlike centrally acting antitussives, such as opioids, this compound is reported to have a favorable safety profile, with a lack of sedative, euphoric, or habit-forming effects.[1] This guide provides a technical overview of this compound, focusing on its proposed mechanism of action as a peripherally acting antitussive. Due to the limited availability of recent, in-depth technical studies on this compound in the public domain, this document synthesizes the existing general knowledge and outlines the theoretical framework for its peripheral action.

Introduction

Cough is a critical physiological defense mechanism that clears the airways of foreign particles and excess secretions. However, chronic or excessive coughing can be debilitating and is a common symptom of various respiratory and non-respiratory conditions. Antitussive therapies are broadly categorized into centrally and peripherally acting agents. Centrally acting antitussives modulate the cough reflex within the central nervous system (CNS), while peripherally acting agents target the afferent limb of the cough reflex arc in the airways.

This compound, chemically known as 2,6-di-tert-butylnaphthalene-1-sulfonic acid, is classified as a peripherally acting antitussive.[1] Its proposed mechanism involves the suppression of cough by acting on the sensory nerves in the respiratory tract.

Proposed Mechanism of Action

The primary mechanism of action attributed to this compound is the inhibition of the cough reflex at its peripheral origin. This is thought to be achieved by:

-

Blocking Afferent Nerve Signals: this compound is suggested to block the transmission of afferent signals from the cough receptors in the airways to the cough center in the brainstem.[1]

-

Reducing Cough Receptor Sensitivity: It is also postulated that this compound reduces the sensitivity of sensory nerve endings in the larynx and upper airways to various tussive stimuli.

This peripheral action is considered advantageous as it avoids the CNS-related side effects commonly associated with opioid-based cough suppressants.

Signaling Pathway of the Cough Reflex

The cough reflex is a complex process initiated by the stimulation of sensory nerve endings, primarily vagal afferent fibers, in the respiratory tract. The following diagram illustrates the general signaling pathway of the cough reflex and the proposed site of action for a peripherally acting antitussive like this compound.

References

Investigating the Bronchodilator Properties of Sodium Dibunate: A Technical Guide for Researchers

Disclaimer: Publicly available scientific literature on the specific bronchodilator properties of sodium dibunate is limited. This guide provides a comprehensive framework for investigating these properties, detailing established experimental protocols and potential mechanisms of action based on general pharmacological principles. The quantitative data presented herein is illustrative and intended to serve as a template for data acquisition and presentation.

Introduction to Sodium this compound

Sodium this compound, the sodium salt of 2,6-di-tert-butylnaphthalene-1-sulfonic acid, is primarily recognized for its antitussive (cough suppressant) effects.[1] It has been marketed under various trade names, including Becantyl and Linctussal.[1] The antitussive mechanism of sodium this compound is thought to involve both a peripheral action by suppressing cough receptors and a central action on the cough center in the medulla oblongata.[2]

While its primary indication is for cough, sodium this compound is also reported to possess mild bronchodilator properties.[2] However, the precise molecular mechanisms underlying this secondary effect are not well understood.[2] This guide aims to provide researchers, scientists, and drug development professionals with a structured approach to systematically investigate and characterize the bronchodilator activity of sodium this compound.

Proposed Experimental Protocols for Investigating Bronchodilator Properties

To thoroughly characterize the bronchodilator effects of sodium this compound, a combination of in vitro and in vivo studies is recommended. The following are detailed experimental protocols that are standard in the field of respiratory pharmacology.

In Vitro Assessment of Bronchial Smooth Muscle Relaxation

Objective: To determine the direct relaxant effect of sodium this compound on airway smooth muscle and to quantify its potency.

Methodology:

-

Tissue Preparation:

-

Tracheal rings are isolated from a suitable animal model (e.g., guinea pig, rat, or human donor tissue).

-

The rings are cut into segments and suspended in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ and 5% CO₂.

-

One end of the tissue is attached to a fixed hook, and the other to an isometric force transducer to record changes in muscle tension.

-

-

Experimental Procedure:

-

Tissues are allowed to equilibrate under a resting tension of approximately 1 gram for at least 60 minutes.

-

A stable contraction is induced using a bronchoconstrictor agent such as methacholine (B1211447) (1 µM) or histamine (B1213489) (10 µM).

-

Once a plateau in contraction is reached, cumulative concentrations of sodium this compound are added to the organ bath.

-

The resulting relaxation is recorded as a percentage of the pre-induced contraction.

-

A concentration-response curve is generated to determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximum effect).

-

In Vivo Assessment of Bronchodilator Activity

Objective: To evaluate the ability of sodium this compound to protect against bronchoconstriction in a living organism.

Methodology:

-

Animal Model:

-

Anesthetized and mechanically ventilated guinea pigs are commonly used.

-

Airway resistance and dynamic lung compliance are measured using a whole-body plethysmograph or forced oscillation technique.

-

-

Experimental Procedure:

-

A baseline measurement of airway mechanics is established.

-

Animals are pre-treated with either vehicle (control) or varying doses of sodium this compound, administered via an appropriate route (e.g., intravenous, intraperitoneal, or aerosol).

-

After a set pre-treatment time, a bronchoconstrictor (e.g., intravenous histamine or acetylcholine, or aerosolized methacholine) is administered to induce bronchoconstriction.

-

The changes in airway resistance and lung compliance are continuously monitored.

-

The protective effect of sodium this compound is quantified by the degree to which it attenuates the bronchoconstrictor response compared to the vehicle-treated group.

-

Potential Signaling Pathways in Sodium this compound-Induced Bronchodilation

The exact signaling pathways for sodium this compound's bronchodilator effect are unknown. Based on the mechanisms of other bronchodilators, several pathways could be hypothesized and investigated.

Investigation of Beta-Adrenergic Receptor Agonism

A common mechanism for bronchodilation is the activation of β₂-adrenergic receptors on airway smooth muscle cells. This leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and results in smooth muscle relaxation.

Experimental Workflow:

References

In-depth Technical Guide: Investigating the Anti-inflammatory Potential of Dibunate

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document serves as a summary of the currently available public information regarding the potential anti-inflammatory effects of Dibunate. A comprehensive investigation reveals a significant scarcity of research directly focused on this topic. The primary established therapeutic use of this compound is as a cough suppressant.

Introduction

This compound, also known as sodium this compound or ethyl this compound, is recognized as a peripherally acting antitussive agent.[1][2] Its mechanism of action in suppressing cough is thought to involve the blockade of afferent nerve signals that trigger the cough reflex.[1][3] While its role as a cough suppressant is documented, its potential as an anti-inflammatory agent remains largely unexplored in publicly accessible scientific literature. This guide aims to synthesize the limited available information and propose a theoretical framework for investigating any potential anti-inflammatory properties.

Current State of Research

A thorough review of scientific databases and clinical trial registries reveals a lack of dedicated studies on the anti-inflammatory effects of this compound. The existing literature primarily focuses on its pharmacology as an antitussive.[2][3] There are no readily available quantitative data, such as IC50 values for inflammatory enzyme inhibition or modulation of cytokine release, nor are there detailed experimental protocols from studies investigating its anti-inflammatory capacity.

Theoretical Framework for Investigating Anti-inflammatory Effects

Given the absence of direct evidence, a hypothetical experimental workflow is proposed to explore the potential anti-inflammatory actions of this compound. This framework is based on standard methodologies used in the preclinical evaluation of anti-inflammatory compounds.

Proposed Experimental Workflow

Caption: Proposed experimental workflow for investigating the anti-inflammatory effects of this compound.

Detailed Methodologies for Proposed Key Experiments

To facilitate future research, detailed hypothetical protocols for key experiments are outlined below.

Table 1: Proposed Experimental Protocols

| Experiment | Detailed Methodology |

| Cell-based Assays | Cell Culture: Use relevant cell lines such as RAW 264.7 (macrophages) or THP-1 (monocytes). Stimulation: Induce an inflammatory response using lipopolysaccharide (LPS) or other appropriate stimuli. Treatment: Treat cells with a range of this compound concentrations. Readout: Measure cell viability (e.g., MTT assay) and quantify inflammatory markers like nitric oxide (Griess assay). |

| Enzyme Inhibition Assays | Enzymes: Focus on key inflammatory enzymes like cyclooxygenase-1 (COX-1), COX-2, and 5-lipoxygenase (5-LOX). Assay Kits: Utilize commercially available enzyme activity assay kits. Procedure: Perform assays according to manufacturer's instructions, testing various concentrations of this compound to determine IC50 values. |

| Cytokine Profiling | Method: Use multiplex immunoassay (e.g., Luminex) or ELISA to quantify a panel of pro-inflammatory (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory (e.g., IL-10) cytokines in the supernatant of stimulated and treated cells. |

| Signaling Pathway Analysis | Technique: Employ Western blotting to assess the phosphorylation status and total protein levels of key signaling molecules in inflammatory pathways (e.g., NF-κB, MAPKs). Sample Preparation: Lyse treated cells and quantify protein concentration. Analysis: Probe membranes with specific primary and secondary antibodies and visualize protein bands. |

| Animal Models of Inflammation | Model: Utilize established models such as carrageenan-induced paw edema in rodents. Administration: Administer this compound orally or via intraperitoneal injection prior to inducing inflammation. Measurement: Measure paw volume at regular intervals and collect tissue for further analysis at the end of the experiment. |

Potential Signaling Pathways for Investigation

Should this compound exhibit anti-inflammatory properties, several key signaling pathways would be pertinent to investigate.

Caption: Potential inflammatory signaling pathways that could be modulated by this compound.

Conclusion and Future Directions

The current body of scientific literature does not support a definitive role for this compound as an anti-inflammatory agent. Its established function is as a cough suppressant. The lack of data necessitates a foundational research effort to explore this potential therapeutic application. The experimental framework and methodologies proposed in this guide offer a structured approach for future investigations. Should initial in vitro studies yield positive results, further exploration into the specific molecular mechanisms and subsequent in vivo validation would be warranted to determine if this compound holds any promise as a novel anti-inflammatory therapy. Researchers are encouraged to publish any findings to contribute to the public understanding of this compound's pharmacological profile.

References

Chemical structure and properties of 2,6-Di-tert-butylnaphthalene-1-sulfonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Di-tert-butylnaphthalene-1-sulfonic acid, also known as dibunic acid, is a synthetic organic compound belonging to the class of naphthalenesulfonic acids. It is characterized by a naphthalene (B1677914) core substituted with two bulky tert-butyl groups at positions 2 and 6, and a sulfonic acid group at position 1. This compound, and particularly its sodium salt (sodium dibunate), has garnered attention for its therapeutic properties, most notably as a peripherally acting antitussive, or cough suppressant.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of 2,6-Di-tert-butylnaphthalene-1-sulfonic acid, tailored for professionals in research and drug development.

Chemical Structure and Properties

The chemical structure of 2,6-Di-tert-butylnaphthalene-1-sulfonic acid is defined by its substituted naphthalene ring system. The presence of the two sterically hindering tert-butyl groups significantly influences its physicochemical properties.

Chemical Structure:

-

IUPAC Name: 2,6-di-tert-butylnaphthalene-1-sulfonic acid[2]

-

Chemical Formula: C18H24O3S[2]

-

Molecular Weight: 320.45 g/mol [1]

-

SMILES: CC(C)(C)c1ccc2c(c1)cc(C(C)(C)C)c(c2)S(=O)(=O)O

-

InChI Key: WBEBQCINXJDZCX-UHFFFAOYSA-N[2]

Physicochemical Properties:

A summary of the available quantitative data for 2,6-Di-tert-butylnaphthalene-1-sulfonic acid and its sodium salt is presented below. It is important to note that some of these values are predicted through computational models due to a lack of extensive experimental data in publicly available literature.

| Property | Value | Source |

| 2,6-Di-tert-butylnaphthalene-1-sulfonic acid | ||

| pKa (predicted) | 1.60 ± 0.40 | [3] |

| Density (predicted) | 1.145 ± 0.06 g/cm³ | [3] |

| Melting Point | No data available | |

| Sodium this compound (Sodium Salt) | ||

| Molecular Formula | C18H23NaO3S | [4] |

| Molecular Weight | 342.43 g/mol | [5] |

| Solubility | Slightly soluble in cold water (0.5-1.0%); freely soluble in hot water; soluble in methanol; less soluble in ethanol. | [5] |

| Decomposition Temperature | >300 °C | [5] |

Experimental Protocols

Synthesis of 2,6-Di-tert-butylnaphthalene-1-sulfonic acid

The synthesis of 2,6-Di-tert-butylnaphthalene-1-sulfonic acid typically involves a two-step process: the Friedel-Crafts alkylation of naphthalene followed by sulfonation. The following is a generalized protocol based on literature descriptions.

Step 1: Synthesis of 2,6-Di-tert-butylnaphthalene (B165587)

The starting material, 2,6-di-tert-butylnaphthalene, is synthesized via the Friedel-Crafts alkylation of naphthalene with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This reaction is known to produce a mixture of isomers, including the 2,6 and 2,7-disubstituted products.

Experimental Workflow for Synthesis:

Caption: Workflow for the synthesis of 2,6-di-tert-butylnaphthalene.

Step 2: Sulfonation of 2,6-Di-tert-butylnaphthalene

The purified 2,6-di-tert-butylnaphthalene is then sulfonated to introduce the sulfonic acid group at the 1-position. The choice of sulfonating agent and reaction conditions is crucial to favor monosulfonation at the desired position.

-

Reactants: 2,6-di-tert-butylnaphthalene, Chlorosulfonic acid (ClSO3H).

-

Solvent: A suitable inert solvent such as carbon tetrachloride.

-

Procedure:

-

A solution of 2,6-di-tert-butylnaphthalene in the inert solvent is prepared in a reaction vessel equipped with a stirring mechanism and cooling capabilities.

-

The solution is cooled to a low temperature (e.g., 0-5 °C).

-

Chlorosulfonic acid is added dropwise to the stirred solution while maintaining the low temperature.

-

After the addition is complete, the reaction mixture is stirred for a specified period at a controlled temperature to allow the reaction to proceed to completion.

-

The reaction is then quenched, typically by the addition of ice or cold water, to hydrolyze any remaining chlorosulfonic acid and the initially formed sulfonyl chloride.

-

The product, 2,6-Di-tert-butylnaphthalene-1-sulfonic acid, is then isolated from the reaction mixture. This may involve extraction, precipitation, and recrystallization to obtain a pure product.

-

Biological Activity and Mechanism of Action

2,6-Di-tert-butylnaphthalene-1-sulfonic acid, primarily as its sodium salt (this compound), is recognized for its antitussive (cough suppressant) properties.[1] Unlike opioid-based antitussives, it is considered a peripherally acting agent, which means it primarily exerts its effects outside of the central nervous system.[1]

The proposed mechanism of action involves the modulation of the cough reflex arc.[6] The cough reflex is a complex physiological response initiated by the stimulation of sensory receptors in the respiratory tract.

Proposed Signaling Pathway for Antitussive Action:

Caption: Proposed mechanism of action for sodium this compound as a cough suppressant.

The primary mechanism is believed to be the suppression of the sensitivity of cough receptors in the airways.[6] By reducing the excitability of these receptors, sodium this compound lessens the initiation of the cough reflex in response to irritants.[6] This action is thought to occur through the blockage of afferent nerve signals that transmit information from the respiratory tract to the cough center in the brainstem.[1]

Some evidence also suggests a potential central nervous system component to its action, possibly by dampening the activity of neurons within the cough center itself.[6] Additionally, mild bronchodilator properties have been reported, which may contribute to its overall therapeutic effect by widening the air passages.[6]

A key advantage of this compound over narcotic antitussives is the reported absence of significant side effects such as sedation, euphoria, habituation, or respiratory depression.[1]

Spectral Data

-

¹H NMR: Aromatic protons on the naphthalene ring would appear in the downfield region (typically 7-9 ppm). The signals for the tert-butyl protons would be found in the upfield region (around 1.3-1.5 ppm) as sharp singlets. The acidic proton of the sulfonic acid group would be a broad singlet, and its chemical shift would be concentration and solvent dependent.

-

¹³C NMR: Aromatic carbons would resonate in the 120-150 ppm range. The quaternary carbons of the tert-butyl groups would appear around 35 ppm, and the methyl carbons of the tert-butyl groups would be in the 30-32 ppm region.

-

IR Spectroscopy: Characteristic peaks for the sulfonic acid group would be expected, including S=O stretching vibrations (around 1350 and 1170 cm⁻¹) and an O-H stretching vibration (a broad band in the 2500-3300 cm⁻¹ region). Aromatic C-H and C=C stretching vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound (C18H24O3S) would be observed. Fragmentation patterns would likely involve the loss of the sulfonic acid group and cleavage of the tert-butyl groups.

Conclusion

2,6-Di-tert-butylnaphthalene-1-sulfonic acid is a molecule of interest primarily due to its application as a non-narcotic, peripherally acting antitussive. Its bulky tert-butyl groups play a crucial role in its pharmacological profile. While its synthesis is achievable through established organic chemistry reactions, a notable lack of comprehensive, publicly available experimental data on its physicochemical and spectral properties exists. This guide has summarized the current knowledge and provides a framework for researchers and drug development professionals working with this compound. Further investigation into its precise mechanism of action and a thorough characterization of its properties are warranted to fully exploit its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. 2,6-Bis(1,1-dimethylethyl)-1-naphthalenesulfonic acid | C18H24O3S | CID 84746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 14992-58-6 CAS MSDS (2,6-di-tert-butylnaphthalene-1-sulphonic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chemwhat.com [chemwhat.com]

- 5. Sodium this compound [drugfuture.com]

- 6. What is the mechanism of Sodium this compound? [synapse.patsnap.com]

Sodium Dibunate's Central Action on the Medulla Oblongata: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium dibunate is a non-narcotic antitussive agent recognized for its efficacy in mitigating cough.[1][2] While its complete mechanism of action is multifaceted, a significant component of its therapeutic effect is attributed to its central action on the medulla oblongata, the primary control center for the cough reflex in the brainstem.[1][3] This technical guide synthesizes the current understanding of sodium this compound's interaction with medullary neuronal circuits, drawing from available preclinical and clinical data. It will delineate the putative signaling pathways, summarize the experimental evidence, and present conceptual models of its modulatory effects on the neural architecture of cough.

Introduction: The Cough Reflex and the Role of the Medulla Oblongata

The cough reflex is a critical defensive mechanism that facilitates the clearance of airways from foreign particles, irritants, and excessive secretions.[1] This complex reflex is orchestrated by a network of sensory afferents, a central processing unit in the medulla oblongata, and efferent pathways that coordinate the forceful expulsion of air.[3][4]

The medulla oblongata houses the "cough center," a functionally defined network of neurons primarily located within the nucleus tractus solitarius (NTS) and surrounding regions of the brainstem.[5] Afferent signals from cough receptors in the pharynx, larynx, and tracheobronchial tree are relayed to the NTS.[1] Following integration and processing within the medullary circuits, efferent signals are dispatched to the respiratory muscles to generate the characteristic explosive expiratory effort of a cough.[1]

Centrally acting antitussives, such as sodium this compound, are thought to exert their effects by modulating the excitability of these medullary neurons, thereby reducing the frequency and intensity of coughing.[1][3]

Postulated Central Mechanism of Action of Sodium this compound

Sodium this compound is believed to exert a depressant effect on the neurons within the medullary cough center.[1] This central action is thought to complement its peripheral effects, which include reducing the sensitivity of cough receptors.[1] The precise molecular targets and signaling cascades within the medulla that are modulated by sodium this compound are not yet fully elucidated. However, based on the known neurophysiology of the cough reflex, several potential mechanisms can be postulated.

It is hypothesized that sodium this compound may interact with specific ion channels or receptors on the medullary neurons responsible for the cough reflex.[2] This interaction could lead to a dampening of neuronal activity, making the cough reflex less likely to be initiated in response to afferent stimuli.[1]

Conceptual Signaling Pathway

The following diagram illustrates a conceptual model of the cough reflex pathway and the putative site of action for sodium this compound within the medulla oblongata.

Caption: Conceptual diagram of the cough reflex pathway and the postulated inhibitory action of Sodium this compound on the Nucleus Tractus Solitarius (NTS) within the medulla oblongata.

Experimental Evidence and Methodologies

Direct experimental evidence detailing the specific actions of sodium this compound on the medulla oblongata is limited in the publicly available scientific literature. However, the central action of antitussive drugs is typically investigated using a variety of established experimental protocols. The application of these methodologies to sodium this compound would be necessary to fully elucidate its central mechanism.

Key Experimental Protocols for Investigating Central Antitussive Action

The following table summarizes key experimental methodologies that are crucial for characterizing the central effects of antitussive compounds like sodium this compound.

| Experimental Approach | Methodology | Expected Outcome for a Centrally Acting Antitussive |

| In Vivo Animal Models | Intracerebroventricular (ICV) Administration: Direct injection of the drug into the cerebral ventricles to bypass the blood-brain barrier. | Suppression of chemically or mechanically induced cough, confirming a central site of action. |

| Microinjection into Medullary Nuclei: Targeted injection of the drug into specific brainstem regions, such as the NTS. | Localized cough suppression, identifying the precise anatomical site of action. | |

| Electrophysiology | In Vivo Extracellular Recording: Recording the firing rate of individual neurons in the medulla oblongata of an anesthetized animal. | A decrease in the firing rate of cough-related neurons in response to drug administration. |

| In Vitro Brainstem Slice Recording: Patch-clamp recording from neurons in a brainstem slice preparation. | Characterization of the drug's effects on ion channels, membrane potential, and synaptic transmission. | |

| Neurochemical Analysis | Receptor Binding Assays: Using radiolabeled ligands to determine the affinity of the drug for various neurotransmitter receptors in medullary tissue. | Identification of specific receptor targets for the drug. |

| In Vivo Microdialysis: Measuring the extracellular levels of neurotransmitters in the medulla oblongata following drug administration. | Determination of the drug's impact on neurotransmitter release and signaling. |

Conceptual Experimental Workflow

The following diagram illustrates a logical workflow for investigating the central antitussive mechanism of a compound like sodium this compound.

Caption: A conceptual workflow for the systematic investigation of the central antitussive mechanism of sodium this compound.

Quantitative Data Summary

A comprehensive search of the available scientific literature did not yield specific quantitative data regarding sodium this compound's direct action on the medulla oblongata, such as binding affinities (Kd), half-maximal effective concentrations (EC50) on medullary neurons, or specific changes in neuronal firing rates. The clinical effective dosage for cough suppression is reported to be in the range of 20 to 30 mg, administered as syrup or tablets. Further research is required to generate the quantitative data necessary for a detailed pharmacological characterization of its central effects.

Conclusion and Future Directions

The prevailing understanding is that sodium this compound possesses a central antitussive action, likely mediated by the depression of neuronal activity within the cough center of the medulla oblongata.[1] However, the specific molecular targets and the precise signaling pathways involved remain to be definitively elucidated. While some sources suggest it may act as a peripherally acting drug, the consensus points towards a dual mechanism involving both central and peripheral components.[1][6]

Future research should focus on applying the rigorous experimental protocols outlined in this guide to systematically investigate the central effects of sodium this compound. Such studies would provide the much-needed quantitative data and mechanistic insights to fully understand its therapeutic action and could inform the development of novel, more targeted antitussive agents. Key areas for future investigation include:

-

Receptor profiling: Identifying the specific receptors in the medulla oblongata to which sodium this compound binds.

-

Electrophysiological characterization: Detailing the effects of sodium this compound on the ion channels and synaptic properties of medullary neurons involved in the cough reflex.

-

In vivo validation: Utilizing animal models with targeted genetic or pharmacological manipulations to confirm the role of specific medullary pathways in the antitussive effect of sodium this compound.

A deeper understanding of sodium this compound's central action will not only enhance our knowledge of this specific therapeutic agent but also contribute to the broader field of cough neurophysiology and the rational design of future antitussive therapies.

References

- 1. What is the mechanism of Sodium this compound? [synapse.patsnap.com]

- 2. Central Regulation of the Cough Reflex: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cough Suppressant and Pharmacologic Protussive Therapy: ACCP Evidence-Based Clinical Practice Guidelines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Central and peripheral mechanisms of narcotic antitussives: codeine-sensitive and -resistant coughs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Central Mechanisms II: Pharmacology of Brainstem Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

The Discovery and Development of Dibunate: A Technical Overview of a Peripherally Acting Antitussive

Introduction

Dibunate, chemically known as sodium 2,6-di-tert-butylnaphthalene-1-sulfonate, is a cough suppressant developed in the mid-20th century.[1][2] Marketed under various trade names including Becantyl and Linctussal, it was recognized for its efficacy as a non-narcotic antitussive agent.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and the preclinical and clinical development of this compound, with a focus on the scientific principles and experimental methodologies that underpinned its evaluation as a cough suppressant. It is important to note that while this guide synthesizes the available scientific literature, the full-text original research publications from the primary development era of the 1960s, containing detailed quantitative data and specific experimental protocols, were not accessible for this contemporary review. Consequently, some experimental details are presented as representative methodologies based on common practices in the field of cough research.

Mechanism of Action: A Dual Approach to Cough Suppression

This compound is primarily classified as a peripherally acting cough suppressant, a key differentiator from narcotic antitussives like codeine that exert their effects predominantly on the central nervous system.[1] However, evidence also suggests a complementary central action, providing a dual mechanism for cough relief.[3]

Peripheral Action: The primary mechanism of this compound is believed to be the suppression of the cough reflex at its origin in the respiratory tract.[1][3] The cough reflex is initiated by the stimulation of sensory cough receptors located in the pharynx, larynx, trachea, and bronchi.[3] this compound is thought to act by decreasing the sensitivity of these receptors to various irritants, thereby reducing the afferent nerve signals sent to the cough center in the brainstem.[1][3] This peripheral action is particularly beneficial for managing non-productive, irritating coughs.

Central Action: In addition to its peripheral effects, this compound is also thought to have a depressant effect on the cough center located in the medulla oblongata of the brainstem.[3] By dampening the neuronal activity within this center, this compound can further reduce the frequency and intensity of coughing. This central action complements its peripheral effects, leading to a more comprehensive antitussive response.

Mild Bronchodilator Properties: Some reports also indicate that this compound possesses mild bronchodilator properties, which can contribute to its therapeutic effect by relaxing the smooth muscles of the airways and facilitating easier breathing.[3]

The multifaceted mechanism of action of this compound is depicted in the following signaling pathway diagram:

Preclinical Development and Pharmacological Profile

The preclinical evaluation of a novel antitussive agent like this compound would have involved a series of in vitro and in vivo studies to establish its efficacy, potency, and safety profile. While specific data from the original studies on this compound are not available, a typical preclinical workflow is outlined below.

Experimental Workflow for Preclinical Antitussive Evaluation

Representative Experimental Protocol: Citric Acid-Induced Cough in Guinea Pigs

This protocol describes a common and well-established animal model for evaluating the efficacy of antitussive agents.

Objective: To assess the dose-dependent antitussive effect of this compound in a guinea pig model of chemically induced cough.

Materials:

-

Male Hartley guinea pigs (300-350 g)

-

This compound (sodium salt)

-

Citric acid solution (e.g., 0.4 M in saline)

-

Vehicle (e.g., saline)

-

Standard antitussive (e.g., Codeine phosphate)

-

Whole-body plethysmography chamber

-

Nebulizer

Procedure:

-

Acclimatization: Animals are acclimatized to the experimental conditions and handling for several days prior to the study.

-

Grouping: Animals are randomly assigned to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control with Codeine).

-

Drug Administration: this compound, vehicle, or the standard antitussive is administered to the animals, typically via oral gavage or intraperitoneal injection, at a specified time before cough induction.

-

Cough Induction: At the designated time post-dosing, each guinea pig is placed in the whole-body plethysmography chamber. An aerosol of citric acid solution is delivered into the chamber for a fixed duration (e.g., 5-10 minutes) to induce coughing.

-

Data Collection: The number of coughs for each animal is recorded during and for a period after the citric acid challenge. Coughs are identified by their characteristic sound and the associated pressure changes detected by the plethysmograph.

-

Data Analysis: The mean number of coughs in each treatment group is compared to the vehicle control group. The percentage inhibition of cough is calculated for each dose of this compound and the standard antitussive. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed effects.

Expected Outcomes: A dose-dependent reduction in the number of citric acid-induced coughs in the this compound-treated groups compared to the vehicle control would indicate antitussive efficacy.

Clinical Development

The clinical development of this compound would have followed the standard phased approach to evaluate its safety and efficacy in humans.

Phase I: Safety and Tolerability in Healthy Volunteers

Initial clinical studies would have been conducted in a small group of healthy volunteers to assess the safety, tolerability, and pharmacokinetic profile of this compound. These studies would have involved single ascending doses and multiple ascending doses to determine the maximum tolerated dose and to identify any potential adverse effects.

Phase II & III: Efficacy in Patients with Cough

Later-phase clinical trials would have been conducted in patients suffering from cough due to various underlying conditions, such as bronchitis or the common cold. These studies were likely randomized, double-blind, and placebo-controlled to provide robust evidence of this compound's efficacy.

Table 1: Summary of Clinical Development Phases for this compound (Illustrative)

| Phase | Primary Objectives | Study Population | Key Endpoints (Illustrative) |

| Phase I | Safety, Tolerability, Pharmacokinetics | Healthy Volunteers | Adverse event monitoring, Vital signs, ECG, Blood and urine analysis, Plasma drug concentrations |

| Phase II | Efficacy, Dose-ranging | Patients with Acute or Chronic Cough | Change in cough frequency, Cough severity scores, Subjective improvement in cough |

| Phase III | Confirmation of Efficacy and Safety | Larger population of Patients with Cough | Comparison of cough suppression vs. placebo and/or active comparator (e.g., codeine), Long-term safety |

Safety and Tolerability

A significant advantage of this compound over narcotic antitussives is its favorable side-effect profile. It has been reported to not cause sedation, euphoria, habituation, or respiratory depression, which are common concerns with opioid-based cough suppressants like codeine.[1] The most commonly reported adverse effects were generally mild and transient, including dizziness, drowsiness, and gastrointestinal disturbances.[3] Nausea was reported to be a rare side effect.[1]

Conclusion

This compound emerged as a valuable therapeutic option for the symptomatic relief of cough, distinguished by its primary peripheral mechanism of action, supplemented by a central effect. Its development in the mid-20th century provided a non-narcotic alternative to traditional opioid-based antitussives, offering comparable efficacy with a more favorable safety profile. While the detailed quantitative data from its foundational preclinical and clinical studies are not readily accessible in contemporary databases, the available scientific literature supports its role as an effective and well-tolerated cough suppressant. The principles of its development, from understanding its dual mechanism of action to its evaluation in established preclinical and clinical models, continue to be relevant in the ongoing search for novel and improved antitussive therapies.

References

Dibunate's Interaction with Sensory Receptor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The cough reflex is a critical protective mechanism initiated by the stimulation of sensory afferent nerves, primarily vagal afferents, located in the larynx, trachea, and bronchi.[1] These sensory neurons express a variety of receptors and ion channels that respond to chemical and mechanical stimuli. In conditions of chronic cough, the sensitivity of these neurons is often heightened. Peripherally acting antitussives, such as Dibunate, aim to reduce cough by directly targeting these sensory nerve endings, thereby decreasing their excitability in response to tussive stimuli.

Proposed Mechanism of Action

This compound is believed to exert its antitussive effect by suppressing the sensitivity of cough receptors.[1] This is likely achieved by blocking the generation and propagation of action potentials in the afferent nerve fibers that constitute the sensory arm of the cough reflex. While the precise molecular targets have not been definitively elucidated in recent literature, the pharmacology of similar peripherally acting antitussives suggests potential interactions with voltage-gated ion channels.

Signaling Pathway of the Cough Reflex and Proposed Intervention by this compound

The initiation of a cough involves the activation of sensory receptors on vagal afferent nerves, leading to the generation of an action potential that travels to the cough center in the brainstem. This compound is thought to interrupt this pathway at the peripheral nerve level.

Experimental Evidence and Protocols

The foundational research on this compound's pharmacology was conducted in the mid-20th century. While the full texts of these studies are not widely accessible, abstracts and summaries indicate a focus on in vivo animal models to assess antitussive activity.

Key Experimental Approaches Mentioned in Literature

| Experimental Model | Protocol Summary | Observed Effect of this compound | Reference |

| Animal Models (Cats, Dogs, Rabbits, Rats) | Induction of cough through mechanical or chemical stimulation of the larynx and trachea. Measurement of cough frequency and intensity. | Dose-dependent reduction in cough frequency and intensity. | Shemano et al., 1967 |

| Isolated Nerve Preparations | While not explicitly detailed for this compound in available literature, a standard approach would involve isolating vagal sensory nerves (e.g., from the larynx) and recording electrical activity in response to stimuli in the presence and absence of the drug. | The proposed effect would be a reduction in nerve firing rate or a complete block of action potential generation. | (Inferred from general neuropharmacology) |

Conceptual Experimental Workflow for Assessing Peripheral Antitussive Activity

The following diagram illustrates a typical workflow for evaluating the peripheral action of a compound like this compound on sensory nerve activity.

Potential Molecular Targets

While direct binding studies on this compound are scarce, the functional effect of suppressing neuronal excitability points towards an interaction with ion channels critical for the action potential.

Voltage-Gated Sodium Channels (NaV)

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. Many local anesthetics and some peripherally acting antitussives function by blocking these channels. It is plausible that this compound shares this mechanism, binding to the NaV channels in sensory nerve fibers and preventing the influx of sodium ions required for depolarization. This would effectively "anesthetize" the cough receptors.

Transient Receptor Potential (TRP) Channels

TRP channels are a family of ion channels that are crucial for sensing a wide range of stimuli, including temperature, chemicals, and mechanical stress. Several TRP channels, such as TRPV1 and TRPA1, are highly expressed in airway sensory nerves and are key mediators of the cough reflex. While there is no direct evidence of this compound interacting with TRP channels, modulation of these channels is a known mechanism for other antitussive agents. This compound could potentially act as an antagonist at these receptors, preventing their activation by tussive stimuli.

Logical Relationship of Potential Targets

The following diagram illustrates the logical relationship between this compound and its potential molecular targets in a sensory neuron.

Summary and Future Directions

This compound is a peripherally acting antitussive that reduces the sensitivity of sensory receptor cells in the airways. The most probable mechanism is the inhibition of voltage-gated sodium channels, which prevents the transmission of afferent nerve signals that trigger the cough reflex. While direct evidence is limited due to the age of the primary research, this hypothesis is consistent with its observed pharmacological effects.